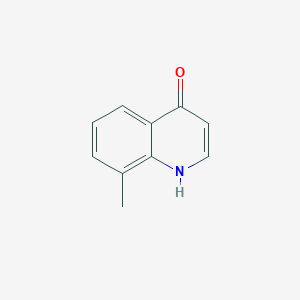

8-Methylquinolin-4(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTISUYZVEWQIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510356 | |

| Record name | 8-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-44-2 | |

| Record name | 8-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Conventional Synthetic Routes

Cyclization Reactions

Cyclization reactions form the bedrock of quinoline (B57606) and quinolinone synthesis, involving the formation of the heterocyclic ring from acyclic precursors. Several named reactions are pivotal in this context.

First reported in 1888, the Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgiipseries.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the substituted quinoline. wikipedia.org For the synthesis of derivatives related to 8-Methylquinolin-4(1H)-one, 2-methylaniline would serve as the aniline component. The choice of the β-diketone dictates the substitution pattern on the newly formed pyridine (B92270) ring.

The mechanism involves three primary stages:

Schiff Base Formation: The reaction initiates with the protonation of a carbonyl group of the β-diketone, which is then attacked by the aniline. Subsequent dehydration leads to the formation of a Schiff base, which can tautomerize to a more stable enamine. wikipedia.org

Annulation: This is the rate-determining step, involving the acid-catalyzed intramolecular cyclization of the enamine. wikipedia.org

Dehydration: The cyclic intermediate undergoes dehydration to form the final aromatic quinoline product. wikipedia.org

Adaptations of the Combes synthesis often involve the use of different acid catalysts, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), which can serve as more effective dehydrating agents than the traditionally used concentrated sulfuric acid. wikipedia.org

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction between a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.orgresearchgate.net This condensation can be catalyzed by acids or bases. wikipedia.orgnih.gov To synthesize precursors for this compound, 2-amino-3-methylbenzaldehyde or 2-amino-3-methylacetophenone would be the required starting material, reacting with a compound like ethyl acetoacetate.

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Aldol Condensation First: An initial intermolecular aldol reaction between the two carbonyl compounds, followed by cyclization and dehydration.

Schiff Base Formation First: The initial formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org

Modern variations of the Friedländer synthesis include the use of various catalysts like trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids to improve yields and reaction conditions. wikipedia.orgnih.gov

Beyond the Combes and Friedländer syntheses, several other classical methods are employed for the synthesis of quinolin-4-ones.

Gould-Jacobs Reaction: This method is particularly important for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgmdpi.comablelab.eu For the target compound, 2-methylaniline would be reacted with a suitable malonic ester derivative. wikipedia.org

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. quimicaorganica.orgwikipedia.orgscribd.com The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product). quimicaorganica.orgwikipedia.org At lower temperatures, the reaction favors the formation of the 4-hydroxyquinoline isomer, which is the tautomer of the desired quinolin-4-one. wikipedia.org The reaction proceeds via a Schiff base intermediate which is then cyclized at high temperatures. wikipedia.org

| Cyclization Method | Starting Materials | Key Features |

| Combes Synthesis | Aniline, β-diketone | Acid-catalyzed, forms 2,4-disubstituted quinolines. wikipedia.orgiipseries.org |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or base-catalyzed. wikipedia.orgorganic-chemistry.org |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Leads to 4-hydroxyquinolines via thermal cyclization. wikipedia.orgmdpi.com |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Temperature-dependent regioselectivity, yields 4-hydroxyquinolines under kinetic control. quimicaorganica.orgwikipedia.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a powerful tool for the functionalization of pre-existing quinolinone rings, particularly for introducing substituents at the 4-position. This is typically achieved by activating the 4-position with a good leaving group, such as a halogen.

The compound 4-chloro-8-methylquinolin-2(1H)-one serves as a key intermediate for introducing various nucleophiles at the C4 position. Its synthesis can be achieved from 2,4-dichloro-8-methylquinoline via partial hydrolysis. mdpi.com The chlorine atom at the 4-position is susceptible to nucleophilic attack, allowing for the synthesis of a range of 4-substituted derivatives.

Detailed research has demonstrated the reactivity of 4-chloro-8-methylquinolin-2(1H)-one and its corresponding 2-thione analogue with various nucleophiles: mdpi.com

Hydrazination: Reaction with hydrazine hydrate readily displaces the 4-chloro group to yield 4-hydrazinyl-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.netmdpi.com This derivative is a valuable synthon for further transformations.

Azidation: Treatment with sodium azide in a suitable solvent like DMF results in the formation of 4-azido-8-methylquinolin-2(1H)-one. mdpi.compreprints.org The azido group can subsequently be used in cycloaddition reactions or reduced to an amino group.

Amination: The 4-amino derivative, 4-amino-8-methylquinolin-2(1H)-one, can be synthesized from the 4-azido intermediate. This is typically achieved via a Staudinger reaction using triphenylphosphine to form a phosphazene intermediate, followed by acid hydrolysis. mdpi.com

The thione analogue, 4-chloro-8-methylquinolin-2(1H)-thione, undergoes similar nucleophilic substitution reactions at the 4-position, providing access to the corresponding 4-substituted 8-methylquinolin-2(1H)-thiones. mdpi.com

| Starting Material | Nucleophile | Product |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazinyl-8-methylquinolin-2(1H)-one mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one mdpi.com |

| 4-Azido-8-methylquinolin-2(1H)-one | 1. Triphenylphosphine 2. HCl | 4-Amino-8-methylquinolin-2(1H)-one mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Hydrazine hydrate | 4-Hydrazinyl-8-methylquinolin-2(1H)-thione mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-thione mdpi.com |

Formation of Sulfanyl, Hydrazino, Azido, and Amino Derivatives

The introduction of sulfanyl, hydrazino, azido, and amino groups at the C4-position of the this compound scaffold is primarily achieved through nucleophilic substitution reactions, typically starting from a halogenated precursor. The key intermediate for these transformations is 4-chloro-8-methylquinolin-2(1H)-one, which is synthesized from the corresponding 2,4-dichloro-8-methylquinoline. mdpi.com

Sulfanyl Derivatives: The synthesis of 8-methyl-4-sulfanylquinolin-2(1H)-one can be accomplished by heating 4-chloro-8-methylquinolin-2(1H)-one with thiourea. The reaction mixture is heated in an oil bath, and subsequent treatment with aqueous sodium hydroxide followed by acidification yields the desired sulfanyl derivative. mdpi.com

Hydrazino Derivatives: The hydrazino moiety can be introduced by reacting 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate. mdpi.commdpi.com This reaction is typically carried out under reflux in a suitable solvent.

Azido Derivatives: The 4-azido derivative is synthesized by treating 4-chloro-8-methylquinolin-2(1H)-one with sodium azide in a solvent like dimethylformamide (DMF). mdpi.comscispace.com

Amino Derivatives: The 4-amino derivative can be prepared from the 4-azido intermediate. The reaction of 4-azido-8-methylquinolin-2(1H)-thione with triphenylphosphine in boiling benzene (B151609) yields a phosphazene intermediate, which upon acid hydrolysis, furnishes the 4-amino-8-methylquinolin-2(1H)-thione. mdpi.com A similar pathway can be envisioned for the corresponding 2-oxo derivative.

These functional groups serve as versatile handles for further synthetic modifications, allowing for the construction of a diverse library of this compound analogs.

Bromination Strategies and Functionalization via Bromomethyl Derivatives

Bromination of the this compound core can occur at either the heterocyclic ring or the methyl group, depending on the reaction conditions and the presence of other substituents. The resulting bromo derivatives are valuable intermediates for further functionalization.

When 3-benzyl-2-methylquinolin-4(1H)-one is subjected to bromination, the reaction selectively occurs on the methyl group at the C2-position to yield 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua This bromomethyl derivative is a reactive electrophile that can readily undergo nucleophilic substitution reactions. For instance, it can be alkylated with primary amines, such as n-hexylamine, to introduce new side chains. nuph.edu.ua This reactivity provides a straightforward method for elaborating the quinolone scaffold. The bromination can be achieved using reagents like molecular bromine or N-bromosuccinimide (NBS) in solvents such as glacial acetic acid or chloroform. nuph.edu.ua

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of quinolinone derivatives. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. mdpi.com The synthesis of quinolinone derivatives can be significantly accelerated using microwave heating. For example, the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione has been successfully demonstrated using microwave irradiation in a multi-step, one-pot process involving in situ amination, Michael addition, cyclization, tautomerization, and aromatization. wjbphs.com This approach highlights the potential of microwave-assisted synthesis for the rapid construction of the quinolinone core.

Solvent-Free Conditions for this compound Synthesis

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The Conrad-Limpach synthesis, a classical method for preparing 4-hydroxyquinolines, involves the condensation of anilines with β-ketoesters. While traditionally carried out in high-boiling solvents, this reaction can be performed under solvent-free conditions, although often requiring high temperatures. mdpi.comwikipedia.org More recent metal-free approaches have also been developed for the synthesis of quinolin-4-ones from dihydroquinolin-4-ones, which can be prepared under solvent-free or greener conditions. nih.gov

Catalytic Methods (e.g., Acidic Resins, Metal Catalysis)

The use of solid acid catalysts, such as acidic resins like Amberlyst-15, offers a green alternative to traditional homogeneous acid catalysts. Amberlyst-15 has been successfully employed to catalyze the intramolecular cyclization of 2-aminochalcones to afford dihydroquinolin-4-ones, which are direct precursors to quinolin-4-ones. nih.gov This heterogeneous catalyst can be easily recovered and reused, simplifying product purification and reducing waste.

Transition metal catalysis also plays a crucial role in the synthesis of quinolines. wikipedia.org While many methods focus on the functionalization of the pre-formed quinoline ring, metal-catalyzed reactions can also be employed for the construction of the heterocyclic core itself.

C-H Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have become a transformative strategy in organic synthesis, allowing for the modification of organic molecules in a more atom- and step-economical manner. The 8-methylquinoline (B175542) scaffold is an excellent substrate for directed C-H activation due to the coordinating ability of the quinoline nitrogen atom. semanticscholar.orgnih.gov

Numerous transition-metal-catalyzed methods, employing metals such as palladium, rhodium, and ruthenium, have been developed for the functionalization of the C(sp³)–H bonds of the 8-methyl group in 8-methylquinoline. semanticscholar.org These reactions allow for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroaryl moieties. While much of the research has focused on 8-methylquinoline itself, these strategies hold significant potential for the direct functionalization of this compound, offering a powerful tool for the late-stage diversification of this important heterocyclic scaffold. The directing-group ability of the quinoline nitrogen facilitates the formation of a cyclometalated intermediate, which is key to the high regioselectivity of these transformations. semanticscholar.org

Regioselective C(sp³)-H and C(sp²)-H Activation of 8-Methylquinoline Derivatives

The direct functionalization of C-H bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. For 8-methylquinoline derivatives, significant progress has been made in the regioselective activation of both sp³ and sp² hybridized C-H bonds.

Rhodium(III)-catalyzed reactions have proven particularly effective for the methylation of the unactivated C(sp³)–H bond of 8-methylquinolines. acs.orgacs.org This approach utilizes bench-stable organoboron reagents, such as potassium methyltrifluoroborates and methylboronic acid, to achieve highly regioselective monomethylation at the 8-methyl group. acs.orgresearchgate.net The reaction demonstrates excellent chemoselectivity, with no methylation observed at the C2 position or dimethylation of the methyl group. acs.orgacs.org Mechanistic studies suggest the formation of a five-membered rhodacycle as a key intermediate in this transformation. acs.org

Beyond methylation, rhodium catalysts have been extensively used for the functionalization of both sp² and sp³ C-H bonds in quinoline scaffolds, highlighting their versatility in creating diverse molecular architectures. researchgate.net

Remote C-H Halogenation of 8-Substituted Quinolines

A significant advancement in the functionalization of quinolines is the development of a metal-free, regioselective method for the remote C-H halogenation of 8-substituted quinolines. rsc.orgnih.govresearchgate.net This operationally simple protocol allows for the geometrically inaccessible C5–H halogenation (chlorination, bromination, and iodination) of a wide array of 8-substituted quinoline derivatives. nih.gov

The reaction proceeds under ambient conditions in the open air, employing the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.orgnih.govresearchgate.net A key advantage of this method is its exceptionally high generality with respect to the substituent at the 8-position, consistently yielding the C5-halogenated product in good to excellent yields with complete regioselectivity in most cases. rsc.orgnih.gov This methodology has been successfully applied to a range of substrates, including phosphoramidates, tertiary amides, and alkoxy quinolines, providing a valuable complement to existing metal-mediated remote functionalization techniques. rsc.orgnih.govresearchgate.net

Derivatization Strategies and Analogue Synthesis

The core quinolinone scaffold serves as a versatile template for the synthesis of a wide range of analogues through various derivatization strategies. These methods enable the introduction of diverse functional groups and the construction of novel heterocyclic systems, expanding the chemical space accessible from this privileged structure.

Synthesis of Substituted 2-Methylquinolin-4(1H)-one Analogues

The synthesis of substituted 4-methylquinolin-2(1H)-ones, structural isomers of the target compound, often involves the Knorr cyclization of acetoacetanilides. scispace.com This reaction can be efficiently catalyzed by ionic liquids such as [Bmim]OH. scispace.com The resulting quinolinones can be further functionalized. For instance, treatment with phosphoryl chloride (POCl₃) converts the 2-oxo group into a 2-chloro substituent, which can then be displaced by nucleophiles like sodium azide to form tetrazolo[1,5-a]quinolines. scispace.com

Preparation of 4-Substituted Quinolin-2-ones and Quinolinethiones

The synthesis of 4-substituted quinolin-2-ones and their corresponding thiones often begins with a suitable precursor like 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com Chlorination with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline. mdpi.com Selective acid hydrolysis of this intermediate furnishes 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com The 4-chloro group is a versatile handle for introducing various substituents via nucleophilic substitution reactions. mdpi.com

The corresponding 4-chloro-8-methylquinoline-2(1H)-thione can be prepared by treating the 2,4-dichloro-8-methylquinoline with thiourea or by thionation of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide, although the latter method can result in lower yields. mdpi.com

Formation of Amidines via Multi-component Reactions

Amidines represent an important class of derivatives that can be accessed from quinolines. One approach involves a borane-catalyzed 1,4-hydrosilylation of quinoline to generate a dearomatized enamine intermediate. nih.govelsevierpure.com This intermediate can then undergo a [3 + 2] cycloaddition with a variety of organic azides to produce cyclic amidines (3,4-dihydroquinolinimines). nih.govelsevierpure.com

Multi-component reactions (MCRs) also provide an efficient route to quinoline-based amidines. nih.gov For instance, a one-pot, three-component reaction of a quinoline derivative, an isocyanide, and a secondary amine can lead to the formation of novel amidine structures. frontiersin.org These reactions are highly atom-economical and allow for the rapid construction of complex molecules from simple starting materials. nih.gov

Introduction of Various Functional Groups (e.g., Alkylation, Amination)

The quinolinone scaffold is amenable to the introduction of a wide array of functional groups through various chemical transformations.

Alkylation: Alkylation of quinolin-2(1H)-one derivatives can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), with the outcome often depending on the substitution pattern of the quinolinone ring. researchgate.net For instance, alkylation of quinolin-2(1H)-one and its C6- and C7-substituted derivatives with α-haloketones typically yields a mixture of N- and O-alkylated products, with the N-alkylated product being major. researchgate.net In contrast, 8-substituted quinolin-2(1H)-ones exclusively provide the O-alkylated product under similar conditions. researchgate.net

Amination: The 4-position of the quinolin-2-one ring can be functionalized with amino groups. Starting from 4-chloro-8-methylquinolin-2(1H)-one, nucleophilic substitution with sodium azide yields a 4-azido derivative. mdpi.com This azide can then be converted to the corresponding 4-amino compound via a Staudinger reaction with triphenylphosphine followed by acid hydrolysis. mdpi.com A similar strategy can be employed for the synthesis of 4-amino-8-methylquinoline-2(1H)-thione. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| C(sp³)-H Methylation | [RhCp*Cl₂]₂, AgSbF₆, Ag₂CO₃, Organoboron reagent, DME, 100 °C | 8-(Ethyl)quinoline derivatives | acs.org |

| Remote C-H Halogenation | Trihaloisocyanuric acid, Room Temperature | C5-Halogenated 8-substituted quinolines | rsc.orgnih.gov |

| Quinolin-2(1H)-one Synthesis | Acetoacetanilides, [Bmim]OH | 4-Methylquinolin-2(1H)-ones | scispace.com |

| Chlorination | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

| Thionation | P₄S₁₀ or Thiourea | Quinoline-2(1H)-thiones | mdpi.com |

| Amidine Synthesis | Borane catalyst, Hydrosilane, Organic azide | Cyclic amidines | nih.govelsevierpure.com |

| Alkylation | Alkyl halide, K₂CO₃, DMF | N- and O-alkylated quinolinones | researchgate.net |

| Amination | 1. NaN₃2. PPh₃3. HCl | 4-Aminoquinolin-2-ones | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structure-Activity Relationships in Quinolinone Derivatives

Structure-Activity Relationship (SAR) studies of quinolinone derivatives have revealed several key structural features essential for their biological activities. The core structure, 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid, must be fused with an aromatic ring to confer activity. nih.gov Modifications at various positions on the quinolinone ring system have been shown to significantly influence the potency and spectrum of activity.

The general pharmacophore of quinolones can be divided into several key regions where modifications can tune the biological effect. For antibacterial agents, for instance, substituents at the N-1, C-6, C-7, and C-8 positions are particularly important. The versatility of the quinoline (B57606) ring allows for structural modifications that can enhance binding affinity to specific biological targets, improve pharmacokinetic properties, and reduce toxicity. researchgate.net Research has shown that the introduction of different functional groups can lead to compounds with diverse pharmacological applications, ranging from anticancer to anti-inflammatory agents. nih.gov

Impact of Substituent Position and Nature on Biological Activities

The biological profile of quinolinone derivatives is highly dependent on the type and position of substituents on the bicyclic ring system.

N-1 Position: Substitution at the N-1 position is critical. Small alkyl groups like cyclopropyl have been shown to be highly effective for antibacterial activity.

C-6 Position: The introduction of a fluorine atom at the C-6 position generally enhances antibacterial potency.

C-7 Position: This position is one of the most successfully modified sites. The introduction of nitrogen-containing heterocyclic rings, such as piperazine, significantly impacts the antibacterial spectrum, cell permeability, and target enzyme inhibition. researchgate.net

C-8 Position: The C-8 position offers another site for modification to fine-tune activity and properties. While some studies suggest that 6-substituted quinolines are often better tolerated than 8-substituted ones, specific substitutions at C-8 have proven beneficial. mdpi.com For example, a methoxy group at the C-8 position can increase activity against anaerobic bacteria and enhance the photostability of fluoroquinolone antibacterials. nih.govnih.gov In contrast, an 8-nitro group can facilitate the nucleophilic substitution of a leaving group at the C-7 position, serving as a useful synthetic handle. nih.gov The presence of a methyl group at C-8, as in 8-Methylquinolin-4(1H)-one, influences the steric and electronic properties of the molecule, which in turn affects its interaction with biological targets.

The influence of substituents on anticancer activity has also been extensively studied. For example, in a series of 2-arylquinoline derivatives, substitutions on the quinoline core significantly impacted their selective cytotoxicity against various cancer cell lines.

| Compound | Substituent (R) | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | 6-Cl | HeLa | 8.3 |

| 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | 6-Br | HeLa | 36.5 |

| 6-Methyl-2-(3,4-methylenedioxyphenyl)quinoline | 6-CH₃ | HeLa | 41.3 |

| 6-Methoxy-2-(3,4-methylenedioxyphenyl)quinoline | 6-OCH₃ | HeLa | 42.7 |

| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | 6-Cl | PC3 | 31.37 |

| 2-(3,4-Methylenedioxyphenyl)quinoline | 6-H | PC3 | 34.34 |

Data from a study on 2-arylquinoline derivatives showing the effect of C-6 substitution on cytotoxicity against HeLa (cervical epithelial carcinoma) and PC3 (prostate sarcoma) cell lines. rsc.org This table illustrates how different functional groups at a specific position can modulate biological activity.

Rational Design of this compound Analogues for Enhanced Activity

Rational drug design involves modifying a lead compound based on an understanding of its SAR to improve its biological activity and pharmacokinetic profile. acs.org For this compound, analogues can be designed by applying established SAR principles from the broader quinolone family.

For example, to design novel antibacterial agents based on the this compound scaffold, one could introduce substituents known to enhance this activity. A common strategy is the addition of a piperazine ring at the C-7 position, a feature of many successful fluoroquinolone antibiotics. The rationale is that the basic nitrogen of the piperazine moiety is crucial for activity against Gram-negative bacteria. Further modification of this piperazine ring can fine-tune the compound's properties. researchgate.net

Another rational design approach involves creating hybrid molecules. By connecting the this compound scaffold with another pharmacophore known for a specific biological activity, it may be possible to create a new molecule with enhanced or dual-action properties. mdpi.comnih.gov This strategy has been successfully used to develop potent anticancer agents. mdpi.com

Quantum Chemical Calculations and Molecular Modeling in SAR

Modern drug design heavily relies on computational methods to predict the properties of molecules and their interactions with biological targets, thereby guiding the synthesis of new analogues. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to explore the electronic characteristics of quinolinone derivatives. ufms.br These calculations can determine properties like molecular electrostatic potential (MEP), which helps visualize the charge distribution and predict how a molecule will interact with a biological receptor. ufms.brresearchgate.net

Molecular modeling techniques, including molecular docking, are employed to simulate the binding of quinolinone analogues to their target proteins, such as DNA gyrase for antibacterial agents or specific kinases for anticancer compounds. rsc.org These simulations can predict the binding affinity and orientation of the ligand within the active site, providing insights into the structural requirements for potent activity. For instance, docking studies on 2-arylquinoline derivatives helped to identify key interactions with lysine demethylase (KDM) proteins, correlating the calculated binding strength with the observed cytotoxic IC₅₀ values. rsc.org Such in silico approaches are invaluable for prioritizing which analogues of this compound should be synthesized and tested, saving significant time and resources in the drug discovery process.

Pharmacological Investigations and Biological Activity

Antimicrobial Spectrum

Derivatives of 8-methylquinolin-4(1H)-one have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity

Substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, which are derivatives of the core this compound structure, have been synthesized and assessed for their antibacterial capabilities. One particular derivative, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, has shown potent activity against both Gram-positive and Gram-negative bacteria nih.gov. This includes efficacy against Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics nih.gov. The antibacterial action of quinolone compounds often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair nih.govnih.gov.

Another study on heterocycles fused onto the 4-oxoquinoline-3-carboxylic acid structure also revealed significant antibacterial properties, primarily against Gram-positive strains. For instance, one synthesized compound displayed strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and against Bacillus subtilis with an MIC of 0.78 µg/mL nih.gov.

| Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria (including Pseudomonas aeruginosa) | Potent activity reported nih.gov |

| 8-amino-7-(substituted)-1,4-dihydroquinoline-3-carboxylic acid derivative (Compound 8) | Staphylococcus aureus | 0.39 µg/mL nih.gov |

| 8-amino-7-(substituted)-1,4-dihydroquinoline-3-carboxylic acid derivative (Compound 8) | Bacillus subtilis | 0.78 µg/mL nih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. Studies on related 4-oxoquinoline-3-carboxylic acid structures have shown promising results against fungal pathogens. For example, certain synthesized compounds demonstrated good antifungal activity against Candida albicans, with MIC values as low as 0.78 µg/mL and 1.56 µg/mL for different derivatives nih.gov. Additionally, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have exhibited remarkable potency against a range of clinically relevant fungal pathogens, with MICs ranging from ≤ 0.0313 to 4 μg/mL nih.gov.

| Derivative | Fungal Strain | Activity (MIC) |

|---|---|---|

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid (Compound 5a) | Candida albicans | 1.56 µg/mL nih.gov |

| 8-nitro-7-(substituted)-1,4-dihydroquinoline-3-carboxylic acid precursor (Compound 9) | Candida albicans | 0.78 µg/mL nih.gov |

Antiviral Activity (e.g., HIV, SARS-CoV-2)

A series of novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and evaluated for their anti-HIV activity. These compounds were designed based on HIV integrase inhibitor pharmacophores researchgate.netnih.govnih.gov. All the synthesized compounds showed effectiveness against HIV at concentrations below 150 µM, with no significant cytotoxicity observed (CC50 > 500 µM) nih.govresearchgate.net. One of the most potent compounds in this series, N'-(4-fluorobenzoyl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (compound 8b), exhibited an EC50 of 75 µM nih.gov. Molecular docking studies suggest that these compounds may interact with the active site of HIV integrase, similar to known inhibitors nih.gov.

| Derivative | Antiviral Activity (EC50) | Cytotoxicity (CC50) |

|---|---|---|

| General series of derivatives | < 150 µM nih.gov | > 500 µM researchgate.net |

| N'-(4-fluorobenzoyl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (Compound 8b) | 75 µM nih.gov | Not specified |

While direct studies on this compound against SARS-CoV-2 are limited, the broader class of quinoline (B57606) derivatives has been investigated for this purpose.

Anticancer and Antiproliferative Properties

The structural motif of this compound is present in compounds that exhibit significant anticancer and antiproliferative activities. These effects are often mediated through the inhibition of key cellular enzymes and the induction of programmed cell death.

Inhibition of Topoisomerases (Topo I and IIα)

Quinolone derivatives are known to target DNA topoisomerases, which are essential enzymes for managing DNA topology during replication, transcription, and other cellular processes nih.gov. The inhibition of these enzymes can lead to DNA damage and subsequent cell death, making them valuable targets in cancer therapy. Specifically, the 4-quinolones have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV nih.govresearchgate.netumn.edu. In eukaryotic cells, certain quinolin-4-one derivatives have been shown to inhibit topoisomerase I and/or topoisomerase IIα. This inhibition can lead to cell cycle arrest and apoptosis mdpi.com.

Effects on Cell Cycle and Apoptosis

Derivatives containing the quinolin-4-one core structure can exert their anticancer effects by interfering with the cell cycle and inducing apoptosis. For instance, some quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase and trigger mitochondria-mediated apoptotic cell death in cancer cells tandfonline.com. The induction of apoptosis is a key mechanism for many anticancer agents. Research on various quinazoline derivatives, which are structurally related to quinolinones, has demonstrated their ability to induce cell cycle arrest and apoptosis in a manner dependent on the generation of reactive oxygen species (ROS) nih.gov. Furthermore, some 4-aminoquinazoline derivatives have been found to cause G1 cell cycle arrest and induce apoptosis through the mitochondrial-dependent pathway nih.gov. Ciprofloxacin (B1669076), a well-known fluoroquinolone, has also been shown to induce apoptosis in several cancer cell lines mdpi.com.

Modulators of Specific Biological Pathways (e.g., PI3K/mTOR)

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.govmycancergenome.orgwikipedia.org Its deregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govwikipedia.org While numerous inhibitors targeting various nodes of this pathway have been developed, there is currently no specific published research identifying this compound as a direct modulator of the PI3K/mTOR pathway. The broader class of quinoline derivatives has been investigated for anticancer properties, which often involves interaction with signaling cascades, but specific activity related to this 8-methyl derivative has not been characterized in this context. researchgate.net

Antimalarial and Antiprotozoal Activities

The history of quinolones as therapeutic agents is intrinsically linked to antimalarial drug discovery, with the first quinolone antibiotic, nalidixic acid, being discovered as a byproduct during the synthesis of chloroquine (B1663885). nih.govnih.gov This has spurred investigation into the 4-quinolone scaffold for anti-plasmodial activity. mdpi.com Studies have shown that certain 2-methyl-4(1H)-quinolones possess antimalarial properties. mdpi.com However, the most prominent antimalarial quinolines belong to the 8-aminoquinoline class, such as primaquine and tafenoquine, which are structurally distinct from this compound. ukri.orgnih.gov

Currently, there is a lack of specific studies evaluating the efficacy of this compound against Plasmodium species or other protozoan parasites like Leishmania or Trypanosoma. science.govresearchgate.net Therefore, while the parent scaffold has a historical connection to antiprotozoal drug development, the specific activity of this derivative remains unconfirmed.

Anti-inflammatory and Analgesic Effects

Quinoline derivatives have been explored as a template for designing novel anti-inflammatory agents. researchgate.netmdpi.com Amodiaquine, a 4-aminoquinoline derivative, possesses both antimalarial and anti-inflammatory properties. researchgate.net The therapeutic potential of the quinoline framework in this area is broad; however, specific research detailing the anti-inflammatory or analgesic properties of this compound is not available in current scientific literature.

Other Reported Biological Activities (e.g., Antioxidant, Antiplatelet)

Antioxidant Activity: The antioxidant potential of various quinoline derivatives has been a subject of interest. nih.govsemanticscholar.org Studies on different substituted quinolines have demonstrated free radical scavenging capabilities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net The antioxidant capacity is often influenced by the nature and position of substituents on the quinoline ring. researchgate.net While the general class of compounds is recognized for this potential, specific antioxidant evaluation for this compound has not been extensively reported.

Antiplatelet Activity: Research into the antiplatelet effects of quinolones is an emerging area. A study on a related but structurally different compound, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (a quinolin-2-one), identified it as an effective antiplatelet agent both in vitro and in vivo. researchgate.net This compound was found to inhibit cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 production and subsequent inhibition of platelet aggregation. researchgate.net However, there are no specific studies available that have investigated the antiplatelet activity of this compound.

Mechanisms of Action and Target Identification

The most well-characterized mechanism of action for the 4-quinolone class of compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govacs.orgresearchgate.net These enzymes are crucial for bacterial DNA replication, repair, and recombination. Quinolones stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to double-strand breaks and bacterial cell death. nih.govresearchgate.net

The substituent at the C-8 position of the quinolone ring plays a significant role in modulating antibacterial activity and the propensity for resistance development. acs.org For instance, an 8-methoxy group has been shown to lower the likelihood of resistance development in Staphylococcus aureus compared to an 8-chloro substituent. nih.gov While the 8-methyl group's specific impact is less characterized than other functional groups, it is understood to influence the drug's interaction within the enzyme-DNA complex. acs.org

Interestingly, a related compound, 8-methyl-quinazoline-2,4-dione, which lacks the typical keto-acid moiety of quinolones but shares a binding site, has been used as a tool to probe the interactions of drugs with topoisomerase IV, particularly in quinolone-resistant strains. nih.gov This suggests the quinoline/quinazoline scaffold itself is key for binding to the target enzyme.

| Compound Class | Primary Target | Mechanism of Action |

| 4-Quinolones | Bacterial DNA Gyrase, Topoisomerase IV | Inhibition of DNA synthesis by stabilizing the enzyme-DNA cleavage complex, leading to lethal double-strand breaks. nih.govacs.org |

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of quinolone derivatives is heavily dependent on their intended therapeutic application.

In Vitro Evaluation: For antibacterial activity, the primary in vitro evaluation involves determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. acs.org For the quinolone class, this includes a wide range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies comparing C-8 substituted quinolones often use MIC values to demonstrate structure-activity relationships. nih.gov For other potential activities, such as anticancer effects, in vitro evaluation would involve cytotoxicity assays (e.g., MTS or MTT assays) against various cancer cell lines. nih.gov For instance, 8-hydroxy-2-quinolinecarbaldehyde has been evaluated against human cancer cell lines like Hep3B. nih.gov Specific in vitro data for this compound is sparse in the literature.

In Vivo Evaluation: In vivo studies for quinolones typically involve animal models of infection to assess therapeutic efficacy. asm.org For example, the activity of quinolones against Staphylococcus aureus and Streptococcus pneumoniae has been evaluated in mouse infection models. nih.gov For potential antimalarial activity, compounds would be tested in mice infected with Plasmodium berghei. nih.gov As with the in vitro data, specific in vivo pharmacological evaluations for this compound have not been prominently published.

Computational Chemistry and Cheminformatics

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed for the structural elucidation of quinoline (B57606) derivatives, providing accurate geometries and spectroscopic predictions.

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are used to optimize the molecular geometry of quinolinone compounds. nih.govresearchgate.nettandfonline.com These calculations help determine bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computed structures. researchgate.netresearchgate.net For instance, studies on related quinoline structures like 8-hydroxyquinoline (B1678124) (8-HQ) have shown good agreement between DFT-optimized parameters and X-ray diffraction data. researchgate.net

Furthermore, DFT is used to simulate vibrational spectra (FT-IR and Raman). researchgate.netnih.gov The calculated frequencies, after appropriate scaling, can be correlated with experimental spectra to assign vibrational modes, confirming the molecular structure. researchgate.net Such studies have been performed on various methylquinoline and hydroxyquinoline derivatives, providing a reliable basis for the structural analysis of 8-Methylquinolin-4(1H)-one. researchgate.netresearchgate.net DFT also enables the calculation of electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.govtandfonline.commdpi.com

Molecular Docking Studies for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how quinoline derivatives, including this compound, interact with biological targets such as enzymes and receptors.

In these studies, the 3D structure of the ligand (e.g., a derivative of this compound) is placed into the binding site of a target protein. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on their binding affinity. longdom.orgnih.gov This process helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net

For example, quinoline derivatives have been docked into the active sites of various targets, including HIV reverse transcriptase (PDB ID: 4I2P) and human topoisomerase II beta (PDB ID: 4G0U). nih.govresearchgate.net These studies have revealed that specific substitutions on the quinoline ring can significantly enhance binding affinity. nih.gov Docking studies on 8-hydroxyquinoline derivatives have also been conducted to explore their potential as anticancer agents by examining their interactions with proteins like NQO1. nih.gov The insights gained from these simulations are crucial for the rational design of new, more potent inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. jetir.orgdergipark.org.tr

For quinoline derivatives, QSAR models have been developed to predict various biological activities, including antimalarial, anticancer, and antibacterial effects. jetir.orgresearchgate.netrsc.org These models are built using a set of known active compounds (a training set) and a range of molecular descriptors. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). jetir.org By applying statistical methods like Multiple Linear Regression (MLR), researchers can derive mathematical equations that relate these descriptors to the observed biological activity. jetir.orgnih.gov

A statistically significant QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. rsc.orgnih.gov For example, a QSAR study on quinoline derivatives for antimalarial activity generated a model with a significant correlation coefficient (r²) of 0.8623, indicating a strong predictive ability. jetir.org Such models are valuable for prioritizing which derivatives of this compound should be synthesized and tested, thereby saving time and resources. jetir.orgresearchgate.net

Prediction of Drug-likeness and Pharmacokinetic Properties

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netvolkamerlab.org In silico tools are widely used to predict these properties for novel compounds like derivatives of this compound. springernature.com

Drug-likeness is often initially assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br Computational tools like SwissADME and pkCSM can predict these and other physicochemical properties. nih.govresearchgate.net

Beyond simple rules, more complex models are used to predict specific ADMET parameters. nih.gov These include:

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.commdpi.com

Distribution: Calculation of blood-brain barrier (BBB) permeability and plasma protein binding. mdpi.com

Metabolism: Identification of potential interactions with cytochrome P450 enzymes.

Excretion: Estimation of clearance rates.

Toxicity: Prediction of potential hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity. mdpi.com

These predictions help in the early identification of compounds with poor pharmacokinetic profiles, allowing researchers to focus on candidates with a higher probability of success in clinical trials. researchgate.netrsc.org

| Property | Predicted Value | Desirable Range |

|---|---|---|

| Molecular Weight (g/mol) | 159.18 | < 500 |

| logP | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Caco-2 Permeability (logPapp) | High | High |

| Blood-Brain Barrier (logBB) | Permeable | Varies by target |

Conformational Analysis and Tautomerism

The biological activity of a molecule is highly dependent on its three-dimensional shape and the existence of different tautomeric forms. Computational methods are crucial for exploring the conformational landscape and predicting the relative stability of tautomers.

For this compound, the most relevant tautomerism is the keto-enol (or more accurately, amide-iminol) tautomerism between the 4-oxo form and the 4-hydroxy form. nuph.edu.uaresearchgate.net Quantum chemical calculations have been used to study this equilibrium in related quinolin-4(1H)-one systems. nuph.edu.uaresearchgate.net These studies consistently show that the keto (oxo) form is significantly more stable than the enol (hydroxy) form in both the gas phase and in solution, which is in agreement with experimental NMR data. nuph.edu.uaresearchgate.net The calculated energy difference between the tautomers provides a quantitative measure of their relative populations at equilibrium.

Medicinal Chemistry Applications and Drug Discovery

8-Methylquinolin-4(1H)-one as a Privileged Scaffold

In drug design and development, the concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a versatile template for creating a variety of bioactive compounds. nih.govresearchgate.net The quinoline (B57606) scaffold is a prime example of such a structure, recognized for its presence in numerous compounds with diverse biological activities. nih.govnih.gov This has led to its widespread use in the design and synthesis of novel and potent derivatives in the pharmaceutical field. nih.gov

The quinoline moiety is an easily accessible and well-understood scaffold that allows for structural optimization through established synthetic methods. nih.gov This "druggable" nature has solidified the position of quinoline-based compounds in modern medicinal chemistry. nih.gov Similarly, related heterocyclic compounds like 2,3-dihydroquinazolin-4(1H)-one are also considered privileged scaffolds, serving as core components in various biologically active molecules. rsc.org The this compound framework, as part of this broader class, is therefore a valuable starting point for medicinal chemists aiming to develop new therapeutic agents with improved performance and pharmacological properties. nih.gov

Development of New Therapeutic Agents and Drug Candidates

The foundational structure of quinolinone has been instrumental in the development of new therapeutic agents across several disease areas. Its derivatives have shown significant potential as anticancer, antimicrobial, and antimalarial drugs, among other applications. nih.govnih.gov

Researchers have synthesized and evaluated a wide array of quinoline derivatives, demonstrating the scaffold's versatility. For instance, novel amino-quinoline-5,8-dione derivatives have been developed that exhibit potent antiproliferative activities against cancer cell lines. nih.gov Other studies have focused on 8-hydroxyquinoline (B1678124) derivatives, which have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and as antitumor agents. elsevierpure.comnih.govnih.gov The introduction of various substituents to the quinoline core allows for the fine-tuning of biological activity, toxicity, and bioavailability. mdpi.com

The development of these agents often involves modifying the core structure to enhance efficacy against specific targets. For example, by varying chemical substitutions around the heterocyclic ring of 4-aminoquinolines, researchers have developed potent antimalarial compounds effective against drug-resistant strains of Plasmodium falciparum. nih.gov Similarly, modifications to the 7-position of clioquinol, an 8-hydroxyquinoline antimicrobial, have led to new derivatives with promising antifungal activity. rsc.org

The table below summarizes selected research findings on the development of therapeutic agents based on the quinolinone scaffold.

| Compound Class/Derivative | Therapeutic Area | Research Findings |

| Amino-quinoline-5,8-diones | Anticancer | Showed antiproliferative potency in the low micromolar range in both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov |

| 4-Aminoquinolines | Antimalarial | Novel compounds demonstrated high potency against both drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum. nih.gov |

| 8-Hydroxyquinoline Derivatives | Antifungal | A derivative, compound 5h, showed interesting activity against all fungal species tested with low toxicity in normal cells. rsc.org |

| Quinoline-3-carbonitriles | Anticancer | Derivatives exhibited excellent selective cytotoxicity toward the SMMC-7721 human hepatoma cell line. nih.gov |

| Azo-8-hydroxyquinolines | Anti-Alzheimer's | Two derivatives, 14c and 17c, showed strong affinities for key enzymes (AChE, BuChE, MAO-B) implicated in Alzheimer's disease. elsevierpure.com |

Quinolinone Derivatives in Combination Therapies

Beyond their use as standalone agents, quinolinone derivatives are being explored for their potential in combination therapies. This approach aims to enhance the efficacy of existing treatments, particularly in oncology. Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and one strategy to overcome it is to use a combination of an anti-tumor drug with an agent that can reverse resistance, such as a P-glycoprotein (P-gp) inhibitor. mdpi.com

Studies have shown that certain quinoline-based compounds can act synergistically with conventional chemotherapy drugs. For example, a novel quinoline derivative, compound 160a, was found to significantly enhance the cytotoxic effects of doxorubicin (B1662922) in doxorubicin-resistant cancer cells. mdpi.com When used in combination, compound 160a promoted the inhibitory effect of doxorubicin on cell proliferation. This suggests that such quinoline derivatives can reverse the MDR phenotype and restore sensitivity to standard chemotherapeutic agents. mdpi.com

The synergistic effect is often achieved by inhibiting the function of efflux pumps like P-glycoprotein, which are overexpressed in resistant cancer cells and actively pump chemotherapy drugs out of the cell. mdpi.com By blocking these pumps, the quinolinone derivative allows the anticancer drug to accumulate within the cancer cells to a therapeutic concentration.

| Combination Therapy | Cancer Cell Line | Key Finding |

| Doxorubicin + Quinoline compound 160a | Doxorubicin-resistant cancer cells (A549/DOX, KYSE150/DOX, etc.) | Compound 160a significantly promoted the inhibitory effect of doxorubicin on cell proliferation, demonstrating a synergistic effect. mdpi.com |

Addressing Drug Resistance with Novel Quinolinone Analogues

The development of drug resistance is a critical challenge in treating both cancer and infectious diseases. nih.govsemanticscholar.org The quinolinone scaffold has proven to be a valuable template for designing novel analogues specifically aimed at overcoming these resistance mechanisms. semanticscholar.org A primary cause of treatment failure in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance Protein 2 (MRP2), which efflux chemotherapeutic drugs from cells. mdpi.comnih.gov

Medicinal chemists have designed and synthesized new series of quinoline analogues that function as potent inhibitors of these efflux pumps. For instance, NSC23925 is a quinoline compound identified for its ability to specifically inhibit P-gp and reverse multidrug resistance. nih.gov Further research led to the development of NSC23925 analogues with even greater potency. One such analogue, YS-7a, showed a stronger inhibitory effect against P-gp than the known modulator verapamil (B1683045) and was effective at reversing drug resistance in vivo when combined with vincristine. nih.gov

Similarly, other research has focused on designing quinoline analogues of ketoprofen (B1673614) as inhibitors of MRP2. nih.gov These novel compounds were evaluated for their ability to overcome resistance in cancer cell lines that overexpress MRP2. nih.gov The development of such targeted inhibitors is a promising strategy to circumvent multidrug resistance and improve therapeutic outcomes. nih.gov These novel quinolinone analogues not only resensitize resistant cells to existing drugs but also have the potential to prevent the emergence of resistance in the first place. nih.gov

| Quinolinone Analogue | Target | Mechanism/Effect |

| YS-7a (NSC23925 derivative) | P-glycoprotein (P-gp) | Showed a stronger inhibitory effect against P-gp than verapamil, reversing drug resistance in combination with vincristine. nih.gov |

| Ketoprofen-quinoline analogues | Multidrug Resistance Protein 2 (MRP2) | Designed as MRP2 inhibitors to combat resistance in cancer cells overexpressing this protein. nih.gov |

| Compound 160a | P-glycoprotein (P-gp) | Reverses multidrug resistance by inhibiting P-gp-mediated drug efflux in cancer cells. mdpi.com |

Analytical Method Development for 8 Methylquinolin 4 1h One and Its Derivatives

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 8-Methylquinolin-4(1H)-one is characterized by absorption bands corresponding to the vibrations of its specific bonds. For quinoline (B57606) derivatives, the analysis of the carbonyl wavelength range of 1700–1650 cm⁻¹ is particularly important. mdpi.com The presence of an extended conjugated system, as seen in quinolinones, facilitates the delocalization of free radicals throughout the compound. scirp.org

The key functional groups in this compound include the N-H bond of the lactam, the C=O group, aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, and the C=C/C=N bonds of the heterocyclic ring system. The expected vibrational frequencies for these groups are summarized in the table below. For comparison, the characteristic stretching band of the C=N group in the related compound 8-hydroxyquinoline (B1678124) is observed around 1617 cm⁻¹, while the phenolic -OH stretch is seen at approximately 3160 cm⁻¹. researchgate.net In other quinoline derivatives, bands corresponding to the C=C and C=N stretching vibrations are typically found in the 1000-1600 cm⁻¹ range. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400 - 3300 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Methyl) | Stretch | 2975 - 2860 |

| C=O (Lactam) | Stretch | 1680 - 1650 |

| C=C / C=N (Aromatic Ring) | Stretch | 1600 - 1450 |

| C-N | Stretch | 1325 - 1230 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the detailed structure of organic compounds, providing information on the connectivity and chemical environment of atoms. For quinoline derivatives, extensive NMR studies, including 2D-NMR experiments, have been conducted to assign proton (¹H) and carbon (¹³C) signals. nih.gov

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals are expected for the N-H proton, the aromatic protons, and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton. The N-H proton of the lactam is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding. The aromatic protons will resonate in the typical aromatic region, with their specific shifts and coupling patterns determined by their position on the quinoline ring. The methyl protons will appear as a singlet in the upfield region. Studies on related quinoline derivatives show that aromatic proton signals typically appear between 8.0 and 9.5 ppm. mdpi.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. The carbonyl carbon of the lactam is highly deshielded and appears far downfield. The aromatic carbons resonate in a characteristic range, while the methyl carbon appears at a high field (upfield).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |

| N-H | 11.0 - 12.0 | C=O | 175 - 180 |

| Aromatic C-H | 7.0 - 8.5 | Aromatic C | 115 - 145 |

| CH₃ | 2.5 - 2.8 | CH₃ | 15 - 20 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures found in quinoline derivatives. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS) and Mass Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺·), which can then break down into smaller, charged fragments. libretexts.org

For quinoline derivatives, the molecular ion peak is often stable and represents the base peak in the spectrum. chempap.org A common fragmentation pathway for the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule. chempap.org The fragmentation of this compound (Molecular Weight: 159.18 g/mol ) is expected to show a prominent molecular ion peak at m/z 159. Subsequent fragmentation may involve the loss of neutral molecules like carbon monoxide (CO) or radicals such as the methyl group (·CH₃). Such fragmentation patterns are characteristic and can be used to confirm the structure of the compound and its derivatives. cdnsciencepub.commcmaster.ca

Table 3: Expected Mass Fragments for this compound

| Ion | m/z Value | Identity / Proposed Loss |

|---|---|---|

| [M]⁺· | 159 | Molecular Ion |

| [M - H]⁺ | 158 | Loss of a hydrogen radical |

| [M - CH₃]⁺ | 144 | Loss of a methyl radical |

| [M - CO]⁺· | 131 | Loss of carbon monoxide |

| [M - CO - HCN]⁺· | 104 | Subsequent loss of hydrogen cyanide |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals, typically π → π* and n → π* transitions in such molecules. scirp.org

The UV-Vis spectrum of 8-hydroxyquinoline (8-HQ) and its derivatives has been studied in various solvents, showing absorption bands that are dependent on solvent polarity. mdpi.com For example, metal complexes of 8-HQ in DMSO exhibit absorption maxima around 370 nm. scirp.org Vanadium complexes with methyl-substituted 8-hydroxyquinolines show multiple absorption bands in DMSO, including peaks at 268 nm, 312 nm, and 380 nm. mdpi.com Based on these findings, this compound is expected to display characteristic absorption maxima corresponding to the π → π* transitions within its conjugated heterocyclic system.

Table 4: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected λₘₐₓ Range (nm) |

|---|---|

| π → π* | 250 - 300 |

| π → π* | 300 - 400 |

Note: The exact λₘₐₓ values and molar absorptivity are dependent on the solvent used. mdpi.com

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds and related substances. ijsred.com The development of a robust HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation and quantification.

Method Development The development process typically begins with selecting a suitable stationary phase (column) and mobile phase. For aromatic and moderately polar compounds like quinolinones, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net

Column Selection : A conventional C18 column is a common starting point. nih.gov For aromatic compounds, a phenyl column may also be considered to improve resolution. nih.gov

Mobile Phase Selection : The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase. researchgate.net The aqueous phase is often modified with an acid, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape and resolution for basic compounds like quinolines. nih.gov The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing composition) elution. researchgate.net

Detector : A Diode Array Detector (DAD) or a standard UV detector is typically used, set at a wavelength where the analyte shows maximum absorbance, as determined by UV-Vis spectroscopy. researchgate.net

Method Validation Once the chromatographic conditions are optimized, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.gov Validation demonstrates that the method is specific, linear, accurate, precise, and sensitive. youtube.com

Specificity : The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. nih.gov

Linearity : The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) value of >0.999 is typically desired. nih.gov

Accuracy : The closeness of the test results to the true value, often expressed as percent recovery. Recoveries between 98.0% and 102.0% are generally considered acceptable. nih.govresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values ≤ 2% being desirable. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). youtube.com

Table 5: Typical HPLC Method Validation Parameters for a Quinoline Derivative

| Validation Parameter | Typical Acceptance Criteria / Value |

|---|---|

| Specificity | Peak purity > 99.0%; No interference at analyte retention time |

| Linearity Range | e.g., 0.25 - 0.75 mg/mL nih.gov |

| Correlation Coefficient (r²) | ≥ 0.999 nih.gov |

| Accuracy (% Recovery) | 98.6% - 100.4% nih.gov |

| Precision (% RSD) | ≤ 1.4% nih.gov |

| Limit of Detection (LOD) | e.g., 0.13 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | e.g., 0.40 µg/mL (Estimated based on LOD) |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.orgwisdomlib.org In the synthesis of this compound, TLC can be used to determine when the starting materials have been consumed and the product has formed. libretexts.orgnih.gov

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting material(s) and a co-spot (a mixture of the starting material and the reaction mixture). libretexts.org The plate is then developed in a suitable mobile phase (eluent), typically a mixture of organic solvents like hexane (B92381) and ethyl acetate. rsc.org The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.

By visualizing the separated spots (e.g., under UV light), the progress of the reaction can be tracked. The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

| Lane | Sample Spotted | Observation at t = 0 hours | Observation at t = 2 hours | Observation at t = 4 hours (Completion) |

|---|---|---|---|---|

| 1 | Starting Material (SM) | Visible Spot (Rf = 0.6) | Visible Spot (Rf = 0.6) | Visible Spot (Rf = 0.6) |

| 2 | Reaction Mixture (RM) | Visible SM Spot (Rf = 0.6) | Faint SM Spot (Rf = 0.6), Strong Product Spot (Rf = 0.3) | No SM Spot, Strong Product Spot (Rf = 0.3) |

| 3 | Co-spot (SM + RM) | Single Spot (Rf = 0.6) | Two separated spots (Rf = 0.6 and 0.3) | Two separated spots (reference lane vs. RM lane) |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a pure organic compound. researchgate.net This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. researchgate.net

For this compound, the molecular formula is C₁₀H₉NO. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

| Element | Molecular Formula | Molecular Weight | Theoretical % | Experimental % (Typical) |

|---|---|---|---|---|

| Carbon (C) | C₁₀H₉NO | 159.19 g/mol | 75.45% | 75.30% - 75.85% |

| Hydrogen (H) | 5.70% | 5.60% - 6.10% | ||

| Nitrogen (N) | 8.80% | 8.70% - 9.20% |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Complex 8-Methylquinolin-4(1H)-one Derivatives

While classical methods for quinolin-4-one synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, are well-established, future research should focus on more advanced and efficient strategies to generate diverse libraries of complex this compound derivatives. mdpi.comnih.gov The development of novel synthetic routes is crucial for accessing structures with enhanced biological activity and tailored physicochemical properties.

Future synthetic explorations should include:

C-H Bond Activation: Transition-metal-catalyzed C-H activation pathways represent a powerful tool for the direct functionalization of the quinolinone core. mdpi.com Investigating rhodium, ruthenium, or copper-catalyzed reactions could enable the introduction of various substituents at specific positions, bypassing the need for pre-functionalized starting materials and improving atom economy. mdpi.com

Photocatalytic Oxidative Cyclization: Light-mediated reactions offer environmentally friendly alternatives to traditional methods. mdpi.com Exploring photo-induced oxidative cyclization could provide novel pathways to the this compound scaffold under mild conditions.

Multi-component Reactions (MCRs): One-pot MCRs, such as those employing N-heterocyclic carbenes (NHCs) or decarboxylative cyclization, can rapidly build molecular complexity from simple precursors. mdpi.comnih.gov Adapting these methods could lead to the efficient, large-scale synthesis of diverse derivatives. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Areas for Exploration |

|---|---|---|

| Transition Metal-Catalyzed C-H Activation | High regioselectivity, atom economy, access to novel derivatives. mdpi.com | Screening of various metal catalysts (Rh, Ru, Co, Cu) and directing groups. |

| Transition-Metal-Free C-H Transformations | Avoids toxic metal contaminants, environmentally benign. mdpi.com | Use of iodine oxidation or molecular sieves as mediators. mdpi.com |

| Photocatalytic Oxidative Cyclization | Mild reaction conditions, sustainable energy source. mdpi.com | Development of visible-light-mediated protocols. |

| N-Heterocyclic Carbene (NHC) Catalysis | Rapid construction of complex molecules in one pot. nih.gov | Application to novel starting materials for 8-methyl substituted analogues. |

In-depth Mechanistic Studies of Biological Activities

Preliminary studies on quinolin-4-ones and related structures have revealed a broad spectrum of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov However, for this compound derivatives to advance, a profound understanding of their mechanisms of action (MoA) at the molecular level is essential.

Future mechanistic investigations should prioritize:

Anticancer Mechanisms: Many quinolin-4-one antibiotics have shown secondary anticancer potential. mdpi.com Research should investigate whether this compound derivatives induce apoptosis in cancer cells, their effect on the cell cycle, and their potential to inhibit key enzymes like topoisomerases, which are known targets for this class of compounds. mdpi.com

Antiparasitic Mechanisms: Inspired by studies on quinolin-4(1H)-imines that demonstrated activity against Leishmania species, research into this compound should explore similar potential. nih.gov Key studies would involve assessing the compound's impact on parasite mitochondrial function, specifically oxygen consumption and mitochondrial membrane potential. nih.gov

Enzyme Inhibition Assays: A broad panel of enzymatic assays should be employed to identify specific molecular targets. For instance, testing against various kinases, proteases, and metabolic enzymes could reveal novel therapeutic applications. The activity of related 8-hydroxyquinoline (B1678124) derivatives as inhibitors of HIV-1 integrase suggests that retroviral enzymes could also be potential targets. researchgate.net

Clinical Translation Potential of this compound Based Drugs

Translating a promising compound from the laboratory to the clinic is a complex, multi-stage process. For this compound, a strategic focus on preclinical development is the necessary next step. The historical success of quinolones as antibiotics and the emerging potential of quinolin-4-ones as anticancer agents provide a strong rationale for pursuing their clinical translation. mdpi.com

Key areas for future research include:

Lead Optimization: Systematic modification of the this compound scaffold is needed to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

In Vivo Efficacy Studies: Promising derivatives must be evaluated in relevant animal models of disease, such as tumor xenograft models for anticancer candidates. researchgate.net These studies are critical for demonstrating proof-of-concept and determining potential therapeutic efficacy.

Pharmacokinetic Profiling: Detailed studies are required to understand how the compounds behave in a biological system over time. This includes determining bioavailability, half-life, and metabolic pathways, which are crucial for establishing a potential therapeutic window.

Exploration of Structure-Property Relationships for Material Science Applications